molecular formula C19H17IN4O5S B2926185 N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-iodobenzamide CAS No. 311326-79-1

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-iodobenzamide

Cat. No. B2926185
CAS RN: 311326-79-1
M. Wt: 540.33
InChI Key: ZTHCXWBKGCGJGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new sulfadimethoxine derivative N-(4-(N-(2,6-dimethoxypyrimidin-4-yl) sulfamoyl) phenyl) dodecanamide (MHH-II-32) was synthesized and characterized using 1H-, 13C-NMR, EI–MS and HRFAB–MS spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For example, the compound MHH-II-32 was characterized by applying 1H-, 13C-NMR, EI–MS and HRFAB–MS spectroscopic techniques .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the compound N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-phenoxy-propanamide has a molecular formula of C21H22N4O6S, an average mass of 458.488 Da, and a monoisotopic mass of 458.126007 Da .

Scientific Research Applications

Fluorescence Binding Studies

  • Research has explored the synthesis of compounds with structural similarities to N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-iodobenzamide, focusing on their interactions with biological molecules such as bovine serum albumin (BSA). These studies help understand how such compounds interact with proteins, which is crucial for drug design and biochemical research (Meng et al., 2012).

Herbicide Design and Action

  • The rational design of pyrimidinylbenzoates, which share a core structure with the compound , has been investigated for their action as acetohydroxyacid synthase inhibitors. These studies contribute to the development of herbicides, offering insights into the bioactive conformation of such compounds through molecular docking and 3D-QSAR models (He et al., 2007).

Antimicrobial Studies

  • Sulfanilamide derivatives, which are structurally related to N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-iodobenzamide, have been synthesized and tested for their antimicrobial properties. Such research is essential for the development of new antibiotics and understanding the structural requirements for antimicrobial activity (Lahtinen et al., 2014).

Mass Spectrometry Studies

  • The compound's derivatives have been analyzed using electrospray ionization tandem mass spectrometry (ESI-MS/MS), demonstrating the importance of such compounds in analytical chemistry for understanding molecular fragmentation and reaction mechanisms (Zhou et al., 2007).

Mechanism of Action

Target of Action

The primary targets of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-iodobenzamide are phagocytes and polymorphonuclear cells . These cells play a crucial role in the immune response, particularly in the process of phagocytosis, where they engulf and destroy pathogens.

Mode of Action

The compound inhibits the zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . It also inhibits the production of nitric oxide from lipopolysaccharide-induced J774.2 macrophages . This suggests that the compound acts by modulating the immune response and reducing inflammation.

Biochemical Pathways

The compound significantly downregulates the mRNA expression of inflammatory markers such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB , which are elevated in zymosan-induced generalized inflammation . It also upregulates the expression of the anti-inflammatory cytokine IL-10 , which is reduced in zymosan-treated mice . This indicates that the compound affects the cytokine signaling pathways, leading to a reduction in inflammation.

Pharmacokinetics

The observational findings, gross anatomical analysis of visceral organs, and serological tests revealed the non-toxicity of the compound at the highest tested intraperitoneal (IP) dose of 100 mg/kg in acute toxicological studies in Balb/c mice . .

Result of Action

The compound’s action results in the inhibition of the oxidative burst in phagocytes and a reduction in the production of nitric oxide in macrophages . This leads to a decrease in inflammation, as evidenced by the downregulation of inflammatory markers and the upregulation of anti-inflammatory cytokines .

Future Directions

The future directions for research on “N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-iodobenzamide” and similar compounds could include further investigation of their anti-inflammatory potential, as well as their safety and efficacy in in vivo models .

properties

IUPAC Name

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17IN4O5S/c1-28-17-11-16(22-19(23-17)29-2)24-30(26,27)13-9-7-12(8-10-13)21-18(25)14-5-3-4-6-15(14)20/h3-11H,1-2H3,(H,21,25)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHCXWBKGCGJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17IN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-iodobenzamide

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